![molecular formula C28H20BrClN2O4 B12024617 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 769152-05-8](/img/structure/B12024617.png)
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C28H20BrClN2O4 and a molecular weight of 563.84 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and benzoyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Chlorobenzylation: The attachment of a 4-chlorobenzyl group to the intermediate compound.
Benzoylation: The addition of a benzoyl group to form the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity
Analyse Chemischer Reaktionen
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound’s bromine and chlorine atoms can participate in halogen bonding, while the benzoyl groups can engage in π-π interactions with aromatic systems. These interactions can affect various biochemical pathways, although detailed studies on the exact mechanisms are limited .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate include:
4-Bromo-2-(2-(4-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate: This compound has a similar structure but includes a methyl group on the benzoate moiety.
4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether: This compound features a similar bromine and chlorine substitution pattern but differs in the ether linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
769152-05-8 |
---|---|
Molekularformel |
C28H20BrClN2O4 |
Molekulargewicht |
563.8 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H20BrClN2O4/c29-22-12-15-25(36-28(34)20-6-2-1-3-7-20)21(16-22)17-31-32-27(33)24-8-4-5-9-26(24)35-18-19-10-13-23(30)14-11-19/h1-17H,18H2,(H,32,33)/b31-17+ |
InChI-Schlüssel |
SQDLIKKWJIZLSG-KBVAKVRCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.